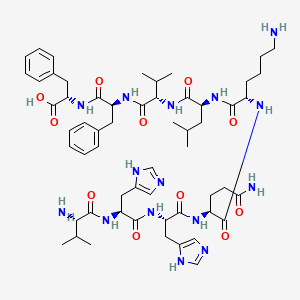
beta-Amyloid (12-20)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (12-20) is a useful research compound. Molecular weight is 1154.4. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (12-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (12-20) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Alzheimer's Disease Pathogenesis
Aβ peptides are central to the amyloid cascade hypothesis, which posits that the accumulation of Aβ in the brain leads to neurodegeneration and cognitive decline. Aβ(12-20) is particularly interesting as it represents a critical segment involved in oligomerization and aggregation processes that form amyloid plaques .
Biomarker Development
The identification of Aβ(12-20) as a biomarker for AD has been a focus of recent studies. Its levels can be measured in cerebrospinal fluid (CSF) and blood plasma, providing non-invasive diagnostic options for early detection of AD .
| Biomarker Type | Measurement Method | Clinical Relevance |
|---|---|---|
| CSF Aβ(12-20) | Lumbar puncture | High diagnostic accuracy for AD |
| Plasma Aβ(12-20) | Blood test | Potential for large-scale screening |
Studies have shown that reduced levels of Aβ(12-20) correlate with cognitive decline, making it a promising candidate for early diagnosis .
Drug Development
Aβ(12-20) is being explored as a target for therapeutic interventions aimed at reducing amyloid burden in the brain. Monoclonal antibodies targeting various forms of Aβ, including soluble oligomers and aggregates, are currently under investigation .
Recent trials have highlighted the efficacy of antibodies such as lecanemab and donanemab, which target different aspects of the amyloid pathology, showing promise in slowing cognitive decline in early AD patients .
Neuroprotective Strategies
Research into small molecules that can inhibit the aggregation of Aβ(12-20) or enhance its clearance from the brain is ongoing. These strategies aim to mitigate the toxic effects associated with amyloid accumulation and restore synaptic function .
Preclinical Models
Transgenic mouse models expressing human APP with mutations leading to increased production of Aβ have been instrumental in studying the effects of Aβ(12-20). These models have demonstrated that interventions targeting Aβ can reverse cognitive deficits and reduce amyloid plaque formation .
Clinical Trials
Several clinical trials are currently assessing therapies aimed at modulating Aβ levels:
- Lecanemab : Demonstrated a significant reduction in amyloid plaques and moderate improvement in cognitive function over 18 months.
- Donanemab : Showed superior brain amyloid clearance compared to other treatments.
These findings underscore the potential of targeting Aβ(12-20) for therapeutic benefit in AD management .
Properties
Molecular Weight |
1154.4 |
|---|---|
sequence |
VHHQKLVFF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















